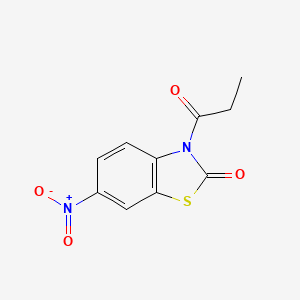

6-nitro-3-propionyl-1,3-benzothiazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of nitro derivatives of benzothiazole and its oxides, including compounds similar to 6-nitro-3-propionyl-1,3-benzothiazol-2(3H)-one, often involves the reaction of nitroanilines with sulfur compounds or via condensation reactions of substituted benzaldehydes with amino-thiophenols (Konstantinova et al., 2018); (Racané et al., 2006). These methods provide efficient routes to a variety of nitro-substituted benzothiazole derivatives.

Molecular Structure Analysis

Structural studies of benzothiazole derivatives, including nitro-substituted compounds, reveal that the benzothiazole ring system tends to maintain a planar structure. This planarity influences the compound's physical and chemical properties and is a key factor in its reactivity (Vijayakumar et al., 2012).

Chemical Reactions and Properties

Benzothiazole derivatives undergo a variety of chemical reactions, including nitration, reduction, and condensation, which are crucial for synthesizing pharmacologically active compounds. The nitro group in these compounds can be reduced to amino derivatives, offering a pathway to a range of functionalized benzothiazoles (Racané et al., 2006).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by the presence of nitro and other substituents. These properties are critical for determining the compound's suitability for various applications, including its biological activity (Romani & Brandán, 2015).

Chemical Properties Analysis

The chemical behavior of 6-nitro-3-propionyl-1,3-benzothiazol-2(3H)-one and related compounds is characterized by their reactivity towards nucleophiles, electrophiles, and radicals. The presence of the nitro group and the propionyl substituent affects the electron density distribution across the molecule, influencing its reactivity patterns and the types of chemical transformations it can undergo (Guerrera et al., 1990).

Aplicaciones Científicas De Investigación

Antiparasitic Properties

6-Nitro- and 6-amino-benzothiazoles, which are structurally related to 6-nitro-3-propionyl-1,3-benzothiazol-2(3H)-one, have been investigated for their antiparasitic properties. Specifically, these compounds have shown promising in vitro activities against parasites such as Leishmania infantum and Trichomonas vaginalis. These findings suggest that modifications in the chemical structure, particularly at position 2, significantly impact their antiprotozoal properties. For example, certain derivatives demonstrated notable antiproliferative activity against T. vaginalis and exhibited promising activity against L. infantum parasites, highlighting their potential as antiparasitic agents (Delmas et al., 2002).

Bioimaging and Detection of Nitroxyl in Cells

The development of fluorescent probes based on benzothiazole derivatives, including those structurally similar to 6-nitro-3-propionyl-1,3-benzothiazol-2(3H)-one, has enabled the detection and bioimaging of nitroxyl (HNO) in living cells. These probes are designed with high selectivity, sensitivity, and rapid response times, making them valuable tools for studying the biological roles of HNO. Such advancements are crucial for understanding HNO's involvement in various biological functions and pharmacological activities, including its role in mediating β-agonist effects and treating cardiovascular diseases (Li et al., 2018).

Structural and Spectroscopic Studies

6-Nitro-1,3-benzothiazole-2(3H)-thione and its derivatives have been extensively studied for their structural, electronic, and vibrational properties using density functional theory (DFT) and other computational methods. These studies provide insights into the reactivities and behaviors of these compounds in various solvents, offering valuable information for their application in medicinal chemistry and materials science. The ability to predict the reactivities of these tautomers in different media is essential for designing new compounds with desired biological or chemical properties (Romani & Brandán, 2015).

Propiedades

IUPAC Name |

6-nitro-3-propanoyl-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S/c1-2-9(13)11-7-4-3-6(12(15)16)5-8(7)17-10(11)14/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVYLRNXNOMKLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)

![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)

![1-{2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5524246.png)

![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5524254.png)